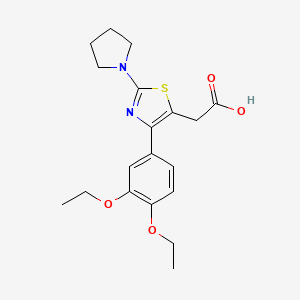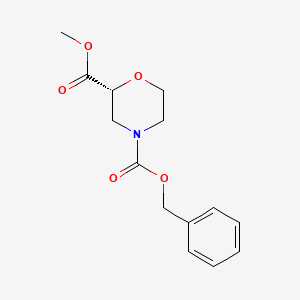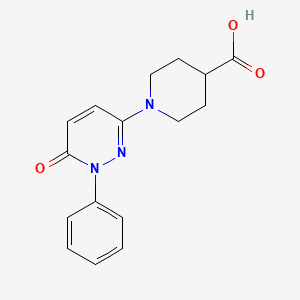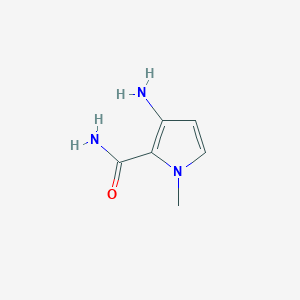
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H21NO2. It is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Ethyl cyclopropanecarboxylate and piperidine.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 50-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles replace the piperidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanecarboxylates.
Aplicaciones Científicas De Investigación
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyclopropanecarboxylate: Lacks the piperidine moiety, making it less versatile in biological applications.
Piperidine derivatives: Compounds like piperidine itself or substituted piperidines have different chemical properties and applications.
Uniqueness
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research fields .
Propiedades
IUPAC Name |
ethyl 1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12(6-7-12)10-13-8-4-3-5-9-13/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVLFSJQTXVKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11785780.png)
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)





![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)



